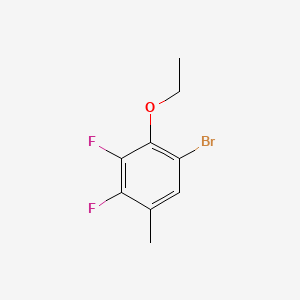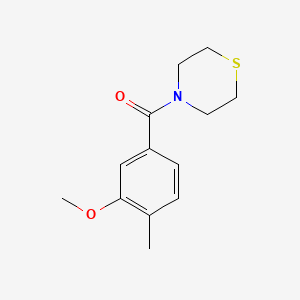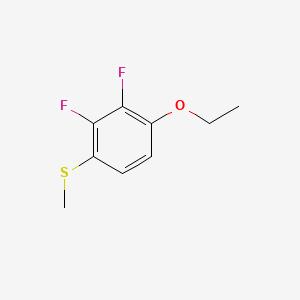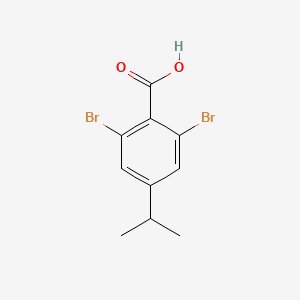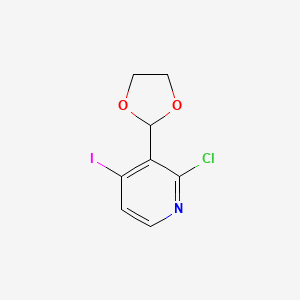
1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 g/mol . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8F2O2/c1-11-5-12-6-2-3-7 (9)8 (10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .Wissenschaftliche Forschungsanwendungen
Material Science Applications
Plastic scintillators, which are essential components in nuclear physics experiments, can benefit from the inclusion of fluorinated compounds. A study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate explored the scintillation properties of these materials when doped with various luminescent dyes. While the study does not directly mention 1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene, the investigation into the effects of different chemical structures, including fluorinated compounds, on scintillation efficiency and stability is relevant. Such research indicates the potential for incorporating structurally similar fluorinated compounds into advanced materials to enhance their performance or stability under various conditions (Salimgareeva & Kolesov, 2005).
Environmental Science Applications
In the realm of environmental science, the fate and behavior of perfluorinated compounds (PFCs) in aquatic environments are of significant interest. Studies such as that by Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, a category to which this compound could conceptually belong. These investigations shed light on the environmental persistence, potential bioaccumulation, and degradation pathways of fluorinated compounds, providing crucial insights for assessing the environmental impact of new fluorinated materials (Liu & Mejia Avendaño, 2013).
Chemical Synthesis Applications
In chemical synthesis, fluorinated compounds are prized for their unique reactivity and ability to influence the physical properties of molecules. A review by Shen et al. (2015) on the activation of C-F bonds in aliphatic fluorides highlights the growing interest in methods for the functionalization and transformation of fluorinated molecules. These methodologies could potentially be applied to this compound, enabling its use in the synthesis of novel organic compounds with varied applications, from pharmaceuticals to materials science (Shen et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1,2-difluoro-4-(methoxymethoxy)-3-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O2/c1-6-8(13-5-12-2)4-3-7(10)9(6)11/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYWJEAJDQBOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)OCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



